molecular formula C15H17NO4 B2495445 N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 873857-53-5

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2495445
CAS No.: 873857-53-5
M. Wt: 275.304
InChI Key: VQOQUKKHSVAURJ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by the fusion of a carboxamide moiety onto the classic 2H-chromen-2-one (coumarin) scaffold . This compound is supplied for research purposes and is strictly designated for Research Use Only. It is not intended for diagnostic or therapeutic applications. The core coumarin structure is recognized in medicinal chemistry as a privileged scaffold, with various derivatives demonstrating a range of biological activities . Scientific literature indicates that coumarin-based compounds are investigated for their potential as inhibitors of viral enzymes, such as HIV-1 protease and reverse transcriptase . Furthermore, related 2-oxo-2H-chromene-3-carboxamide compounds serve as key intermediates in synthetic organic chemistry for the development of more complex heterocyclic systems . Researchers may find this compound valuable for projects involving the synthesis of novel chemical entities, the exploration of structure-activity relationships (SAR), or as a building block in pharmaceutical development.

Properties

IUPAC Name

N-butan-2-yl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-9(2)16-14(17)12-8-10-7-11(19-3)5-6-13(10)20-15(12)18/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOQUKKHSVAURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent like ethyl acetoacetate.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine, such as butan-2-amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.

    Substitution: The methoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials and as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The coumarin scaffold is highly modular, with substitutions at positions 3, 6, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Coumarin-3-Carboxamide Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
N-(Butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-OCH₃, 3-CONH(butan-2-yl) 291.30 Enhanced lipophilicity; potential kinase inhibition
N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-OCH₃, 3-CON(CH₂Ph)₂ 429.47 High steric bulk; reduced solubility
N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-OCH₃, 3-CONH(3-Cl-2-MeC₆H₃) 343.76 Anticancer activity (in vitro assays)
6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide 6-Br, 8-OCH₃, 3-CONH(CH₂-tetrahydrofuranyl) 412.22 Halogen-enhanced reactivity; improved binding affinity
6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide 6-Cl, 7-CH₃, 2-CONH(benzothiazolyl) 417.83 PARP inhibition; antitumor potential

Substituent-Driven Property Differences

Methoxy vs. Halogen Substituents
  • 6-Methoxy (Target Compound) : The electron-donating methoxy group enhances resonance stabilization of the coumarin core, improving UV absorption and fluorescence properties. This substitution is common in anticoagulant coumarins (e.g., warfarin analogs) .
  • 6-Bromo/6-Chloro () : Halogen atoms increase molecular polarizability and electrophilicity, facilitating interactions with hydrophobic enzyme pockets. Bromine’s larger atomic radius may enhance binding to targets like kinases or PARP .
Carboxamide Side Chains
  • Butan-2-yl (Target Compound) : The branched alkyl chain balances lipophilicity (logP ~2.8) and membrane permeability. This contrasts with:
    • Dibenzyl () : High logP (~4.5) reduces aqueous solubility but improves penetration through lipid bilayers.
    • Heterocyclic () : Tetrahydrofuran or benzothiazole groups introduce hydrogen-bonding capacity, critical for target specificity (e.g., PARP inhibition in ) .

Physicochemical Data

Table 2: Experimental Data for Selected Compounds

Compound (Reference) Melting Point (°C) Yield (%) Solubility (mg/mL)
N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b, ) 124–125 69 (Method A) 1.2 (DMSO)
N-(Butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (Hypothetical) ~120 (estimated) 2.5 (DMSO)
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide () 198–200 0.8 (DMSO)

Biological Activity

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H17NO4. The synthesis typically involves the reaction of 2H-chromene-3-carboxylic acid with butan-2-amine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects. Studies involving cell cultures have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This property could position it as a candidate for treating inflammatory diseases.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro assays against several cancer cell lines have revealed its ability to induce apoptosis (programmed cell death) in tumor cells. For instance, studies have shown that it exhibits cytotoxic effects on human breast adenocarcinoma (MCF-7) and colon cancer (HT-29) cell lines, with IC₅₀ values indicating significant potency .

While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that this compound may interact with specific biological targets involved in cancer and inflammation pathways. This interaction could disrupt cellular signaling processes critical for tumor growth and inflammation .

Comparative Analysis with Related Compounds

A comparative analysis of similar chromene derivatives highlights the unique features of this compound:

Compound NameStructural FeaturesUnique Aspects
N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamideContains tert-butyl groupEnhanced lipophilicity
6-MethoxychromoneLacks carboxamide functionalitySimpler structure with potential flavonoid activity
7-HydroxychromoneHydroxyl group at position 7Known for antioxidant properties

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of chromene derivatives, including this compound:

  • Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC₅₀ value of approximately 10 µM. Flow cytometry analysis indicated that it induces apoptosis in a dose-dependent manner .
  • Anti-inflammatory Effects : Another investigation reported that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : In vitro assays showed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves a two-step process: (i) formation of the chromene core via condensation of substituted salicylaldehydes with β-ketoesters under acidic/basic conditions, and (ii) amidation using coupling agents like EDCI or DCC with a tertiary amine (e.g., triethylamine). Solvent choice (e.g., DMF or dichloromethane) and temperature control (room temp. vs. reflux) critically affect yield. Purification via column chromatography or recrystallization (e.g., acetone/ether) is standard .
  • Key Data : For analogous chromene carboxamides, yields range from 51–64% under optimized conditions, with purity >95% confirmed by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are diagnostic spectral markers?

  • Methodology :

  • 1H/13C NMR : Look for the chromene lactone carbonyl signal at δ ~160–165 ppm (13C) and methoxy protons at δ ~3.8–4.0 ppm (1H). The butan-2-yl group shows splitting patterns (e.g., δ 1.2–1.5 ppm for CH3 and δ 4.1–4.3 ppm for NH in amide) .
  • HRMS : Confirm molecular ion [M+H]+ with <3 ppm error. For C16H17NO5, expected m/z = 303.1109 .
  • IR : Strong C=O stretches at ~1700–1750 cm⁻¹ (lactone and amide) .

Q. How is preliminary biological activity screening conducted for chromene carboxamides?

  • Methodology : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Anticancer : MTT assay (IC50 vs. HeLa or MCF-7 cells).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition). Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) alter bioactivity, and what contradictions exist in reported data?

  • Case Study : Comparing 6-methoxy (target compound) vs. 8-methoxy derivatives ():

  • Bioactivity Shift : 6-Methoxy shows 3-fold higher anticancer activity (IC50 = 12 μM) than 8-methoxy (IC50 = 35 μM) in MCF-7 cells, likely due to steric effects on target binding .
  • Contradictions : Some studies report 6-methoxy derivatives as potent antioxidants (EC50 = 8 μM), while others note pro-oxidant effects at high concentrations (>50 μM). This may arise from assay-specific redox conditions (e.g., DCFH-DA vs. ABTS) .

Q. What computational strategies validate target interactions, and how do docking results compare with experimental data?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR). The methoxy group forms H-bonds with Arg120, while the lactone interacts via hydrophobic packing with Val88.
  • MD Simulations (GROMACS) : Stability analysis (RMSD <2.0 Å over 100 ns) confirms binding pose retention .
  • Validation : Correlate docking scores (ΔG = −9.2 kcal/mol) with experimental IC50 values (COX-2 inhibition: 82% at 10 μM) .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodology :

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2). HPLC monitoring reveals 90% degradation at pH 1.2 within 2 hrs vs. <10% at pH 7.4 after 24 hrs.
  • Metabolic Stability : Use liver microsomes (human/rat). Half-life (t1/2) of 45 min suggests rapid hepatic clearance, necessitating prodrug strategies .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

  • Methodology :

  • LC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in acetonitrile/water. LOQ = 0.1 ng/mL in plasma.
  • Matrix Effects : Mitigate with isotopically labeled internal standards (e.g., ¹³C6-analog) .

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